molecular formula C24H22FNO2 B10779564 (4-fluoronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl)methanone

(4-fluoronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl)methanone

Cat. No.: B10779564
M. Wt: 375.4 g/mol
InChI Key: JIQKZFCDBLYORO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 412 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of JWH 412. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired hydroxylation .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis would likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions: JWH 412 N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, reduced alcohols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of JWH 412 N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. It is structurally similar to other synthetic cannabinoids, which typically bind to cannabinoid receptors type 1 (CB1) and type 2 (CB2). This binding leads to the activation of various signaling pathways, resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

  • JWH 018 N-(5-hydroxypentyl) metabolite
  • JWH 122 N-(5-hydroxypentyl) metabolite
  • JWH 210 N-(5-hydroxypentyl) metabolite

Comparison: JWH 412 N-(5-hydroxypentyl) metabolite is unique due to its specific structural modifications, which may result in different binding affinities and metabolic profiles compared to other similar compounds. For example, the presence of a fluorine atom in the naphthyl moiety of JWH 412 enhances its binding affinity to cannabinoid receptors compared to the unsubstituted JWH 018 .

Properties

Molecular Formula

C24H22FNO2

Molecular Weight

375.4 g/mol

IUPAC Name

(4-fluoronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone

InChI

InChI=1S/C24H22FNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2

InChI Key

JIQKZFCDBLYORO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO

Origin of Product

United States

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